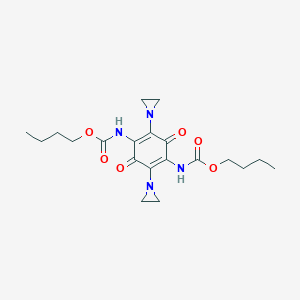
(2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, dibutyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, dibutyl ester, commonly known as Bizelesin, is a synthetic compound with potential anti-cancer properties. Bizelesin belongs to the class of aziridine-containing compounds and is structurally similar to mitomycin C, a well-known anti-cancer drug.
Mécanisme D'action
Bizelesin works by binding to DNA and inducing DNA damage, which leads to cell death. Bizelesin forms covalent bonds with the nitrogen atoms in the DNA bases, which leads to the formation of DNA adducts. These adducts cause distortion in the DNA helix, which triggers the DNA repair machinery of the cell. However, the repair process is not efficient enough to repair all the damage caused by Bizelesin, which leads to the accumulation of unrepaired DNA damage and ultimately to cell death.
Effets Biochimiques Et Physiologiques
Bizelesin has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit DNA synthesis, and induce cell cycle arrest. Bizelesin has also been shown to have anti-angiogenic properties, which means that it can inhibit the growth of blood vessels that supply nutrients to tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Bizelesin is its potent anti-cancer activity. It has been shown to be effective against a variety of cancer cell lines, which makes it a promising candidate for the development of new anti-cancer drugs. However, Bizelesin is expensive to produce, and its low yield makes it difficult to obtain large quantities for preclinical and clinical studies. Bizelesin is also highly toxic, which limits its use in vivo.
Orientations Futures
There are several future directions for research on Bizelesin. One direction is the development of new synthetic methods that can improve the yield and reduce the cost of production. Another direction is the development of new analogs of Bizelesin that have improved potency and reduced toxicity. Additionally, further studies are needed to understand the mechanism of action of Bizelesin and its potential use in combination with other anti-cancer drugs. Finally, clinical trials are needed to evaluate the safety and efficacy of Bizelesin in humans.
Méthodes De Synthèse
Bizelesin is a synthetic compound that can be prepared by a multistep process. The first step involves the synthesis of a key intermediate, 2,5-dioxo-3-(1-aziridinyl)-1,4-cyclohexadiene-1-carboxylic acid, which is then reacted with dibutylamine to form Bizelesin. The overall yield of the synthesis process is relatively low, which makes Bizelesin expensive to produce.
Applications De Recherche Scientifique
Bizelesin has been extensively studied for its anti-cancer properties. It has been shown to have potent cytotoxic activity against a variety of cancer cell lines, including lung, breast, colon, and prostate cancer. Bizelesin works by binding to DNA and inducing DNA damage, which leads to cell death. Bizelesin has also been shown to have synergistic effects when used in combination with other anti-cancer drugs, such as cisplatin and paclitaxel.
Propriétés
Numéro CAS |
125671-99-0 |
|---|---|
Nom du produit |
(2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbamic acid, dibutyl ester |
Formule moléculaire |
C20H28N4O6 |
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
butyl N-[2,5-bis(aziridin-1-yl)-4-(butoxycarbonylamino)-3,6-dioxocyclohexa-1,4-dien-1-yl]carbamate |
InChI |
InChI=1S/C20H28N4O6/c1-3-5-11-29-19(27)21-13-15(23-7-8-23)18(26)14(16(17(13)25)24-9-10-24)22-20(28)30-12-6-4-2/h3-12H2,1-2H3,(H,21,27)(H,22,28) |
Clé InChI |
ZCYKGHPSPFTSJQ-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)NC1=C(C(=O)C(=C(C1=O)N2CC2)NC(=O)OCCCC)N3CC3 |
SMILES canonique |
CCCCOC(=O)NC1=C(C(=O)C(=C(C1=O)N2CC2)NC(=O)OCCCC)N3CC3 |
Autres numéros CAS |
125671-99-0 |
Synonymes |
(2,5-Bis(1-aziridinyl)-3,6-dioxo-1,4-cyclohexadiene-1,4-diyl)biscarbam ic acid, dibutyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



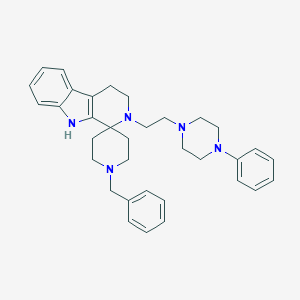
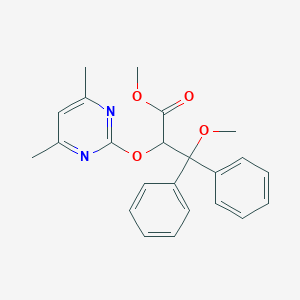
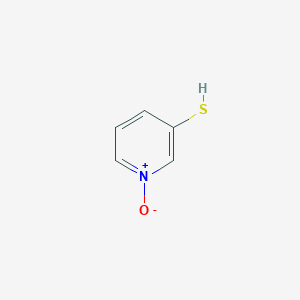
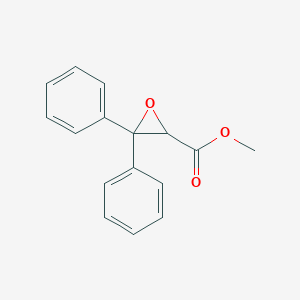
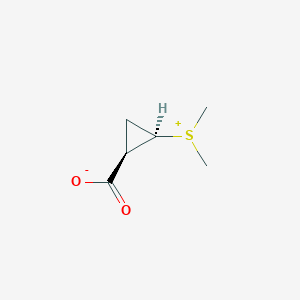
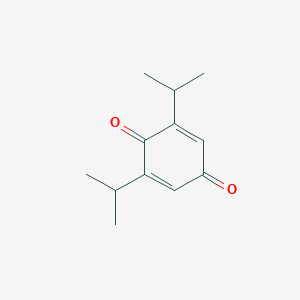
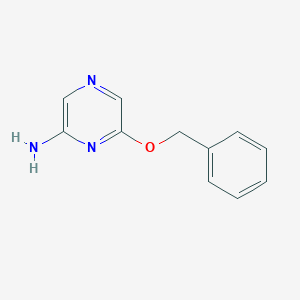
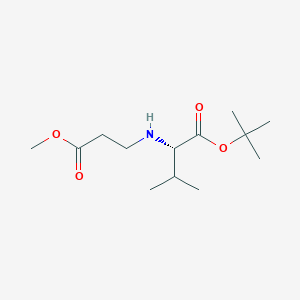
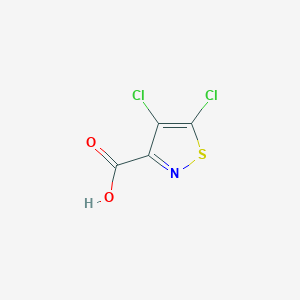
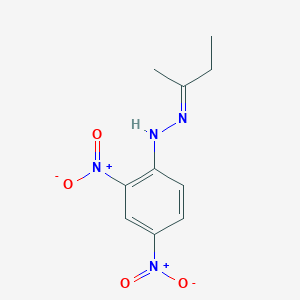
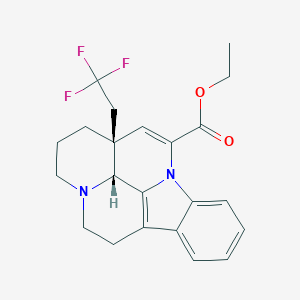
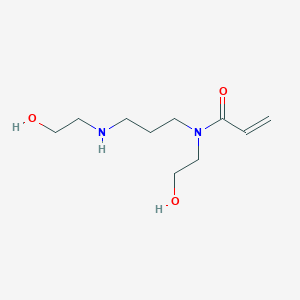
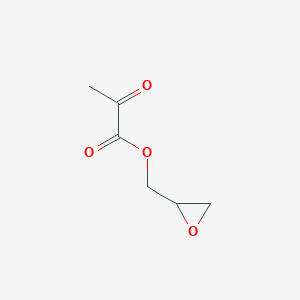
![2-Chloro-6-methylimidazo[1,2-b]pyridazine](/img/structure/B143242.png)